(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide (2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide Potent agonist of the nociceptin (ORL1) receptor, demonstrated both in vitro and in vivo. Selective, competitive antagonism at the nociceptin receptor has also been reported (pA2 = 7.02 and 6.75 in the guinea pig ileum and mouse vas deferens respectively).
Brand Name: Vulcanchem
CAS No.: 213130-17-7
VCID: VC0013097
InChI: InChI=1S/C61H102N22O14/c1-35(75-48(87)33-74-59(97)50(37(3)85)83-57(95)45(29-39-18-8-5-9-19-39)77-49(88)32-73-47(86)31-70-30-40(64)28-38-16-6-4-7-17-38)52(90)79-44(23-15-27-72-61(68)69)55(93)81-42(21-11-13-25-63)56(94)82-46(34-84)58(96)76-36(2)53(91)80-43(22-14-26-71-60(66)67)54(92)78-41(51(65)89)20-10-12-24-62/h4-9,16-19,35-37,40-46,50,70,84-85H,10-15,20-34,62-64H2,1-3H3,(H2,65,89)(H,73,86)(H,74,97)(H,75,87)(H,76,96)(H,77,88)(H,78,92)(H,79,90)(H,80,91)(H,81,93)(H,82,94)(H,83,95)(H4,66,67,71)(H4,68,69,72)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1
SMILES: CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O
Molecular Formula: C61H102N22O14
Molecular Weight: 1367.6 g/mol

(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

CAS No.: 213130-17-7

Peptides

VCID: VC0013097

Molecular Formula: C61H102N22O14

Molecular Weight: 1367.6 g/mol

(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide - 213130-17-7

CAS No. 213130-17-7
Product Name (2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Molecular Formula C61H102N22O14
Molecular Weight 1367.6 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Standard InChI InChI=1S/C61H102N22O14/c1-35(75-48(87)33-74-59(97)50(37(3)85)83-57(95)45(29-39-18-8-5-9-19-39)77-49(88)32-73-47(86)31-70-30-40(64)28-38-16-6-4-7-17-38)52(90)79-44(23-15-27-72-61(68)69)55(93)81-42(21-11-13-25-63)56(94)82-46(34-84)58(96)76-36(2)53(91)80-43(22-14-26-71-60(66)67)54(92)78-41(51(65)89)20-10-12-24-62/h4-9,16-19,35-37,40-46,50,70,84-85H,10-15,20-34,62-64H2,1-3H3,(H2,65,89)(H,73,86)(H,74,97)(H,75,87)(H,76,96)(H,77,88)(H,78,92)(H,79,90)(H,80,91)(H,81,93)(H,82,94)(H,83,95)(H4,66,67,71)(H4,68,69,72)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1
Standard InChIKey ZHKMSRDIVOXQKP-YILJZHMHSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC[C@H](CC2=CC=CC=C2)N)O
SMILES CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O
Canonical SMILES CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O
Description Potent agonist of the nociceptin (ORL1) receptor, demonstrated both in vitro and in vivo. Selective, competitive antagonism at the nociceptin receptor has also been reported (pA2 = 7.02 and 6.75 in the guinea pig ileum and mouse vas deferens respectively).
Sequence GGFTGARKSARK
PubChem Compound 6324602
Last Modified Nov 11 2021
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